
D,L-Sulforaphane-d8 N-Acetyl-L-cysteine Sodium Salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
D,L-Sulforaphane-d8 N-Acetyl-L-cysteine Sodium Salt is a stable isotope-labeled compound. It is a derivative of sulforaphane, an isothiocyanate found in cruciferous vegetables like broccoli. This compound is used primarily in research to study the metabolic pathways and biological effects of sulforaphane.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of D,L-Sulforaphane-d8 N-Acetyl-L-cysteine Sodium Salt involves multiple steps. The starting material, sulforaphane, undergoes deuteration to introduce deuterium atoms, resulting in D,L-Sulforaphane-d8. This intermediate is then reacted with N-Acetyl-L-cysteine in the presence of a suitable base to form the final product. The reaction conditions typically involve controlled temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize impurities. The final product is purified using techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
D,L-Sulforaphane-d8 N-Acetyl-L-cysteine Sodium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfoxide group back to the sulfide.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols or amines can be used under mild conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound.
科学研究应用
D,L-Sulforaphane-d8 N-Acetyl-L-cysteine Sodium Salt is widely used in scientific research due to its stable isotope labeling. Some key applications include:
Chemistry: Used to study the metabolic pathways of sulforaphane and its derivatives.
Biology: Investigates the biological effects of sulforaphane, including its role in cellular detoxification and antioxidant defense.
Medicine: Explores the potential therapeutic effects of sulforaphane in cancer prevention and treatment.
Industry: Utilized in the development of new drugs and health supplements.
作用机制
The mechanism of action of D,L-Sulforaphane-d8 N-Acetyl-L-cysteine Sodium Salt involves the activation of the Nrf2 pathway. This pathway regulates the expression of antioxidant and detoxification enzymes. The compound interacts with Keap1, a repressor protein, leading to the release and activation of Nrf2. Activated Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE) in the DNA, promoting the expression of protective genes.
相似化合物的比较
Similar Compounds
Sulforaphane: The parent compound, found naturally in cruciferous vegetables.
Sulforaphane N-Acetyl-L-cysteine: A non-deuterated version of the compound.
Phenyl-d5 Isothiocyanate: Another stable isotope-labeled isothiocyanate.
Uniqueness
D,L-Sulforaphane-d8 N-Acetyl-L-cysteine Sodium Salt is unique due to its stable isotope labeling, which allows for precise tracking and analysis in metabolic studies. This feature makes it particularly valuable in research settings where understanding the detailed metabolic pathways and biological effects of sulforaphane is crucial.
属性
分子式 |
C11H19N2NaO4S3 |
|---|---|
分子量 |
370.5 g/mol |
IUPAC 名称 |
sodium;2-acetamido-3-[(1,1,2,2,3,3,4,4-octadeuterio-4-methylsulfinylbutyl)carbamothioylsulfanyl]propanoate |
InChI |
InChI=1S/C11H20N2O4S3.Na/c1-8(14)13-9(10(15)16)7-19-11(18)12-5-3-4-6-20(2)17;/h9H,3-7H2,1-2H3,(H,12,18)(H,13,14)(H,15,16);/q;+1/p-1/i3D2,4D2,5D2,6D2; |
InChI 键 |
CYGKTIKRYLTBLH-JCYLEXHWSA-M |
手性 SMILES |
[2H]C([2H])(C([2H])([2H])C([2H])([2H])S(=O)C)C([2H])([2H])NC(=S)SCC(C(=O)[O-])NC(=O)C.[Na+] |
规范 SMILES |
CC(=O)NC(CSC(=S)NCCCCS(=O)C)C(=O)[O-].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-[(4E)-3-[amino(dideuterio)methyl]-4-methoxyimino(4,5-13C2)azolidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid](/img/structure/B13862581.png)
![(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino](1,2,3,4,5-13C5)pentanedioic acid](/img/structure/B13862584.png)
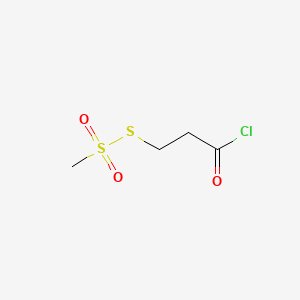
![(1R,3R,5S,6S,7S,8S)-8-Butyl-6,7-dihydroxy-3-(((S)-3-hydroxy-2-phenylpropanoyl)oxy)-8-methyl-8-azabicyclo[3.2.1]octan-8-ium Bromide](/img/structure/B13862606.png)
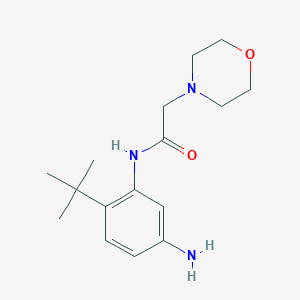
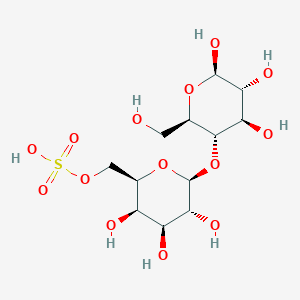
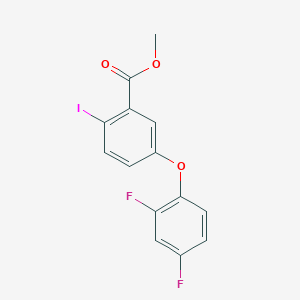
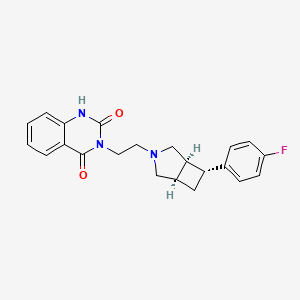
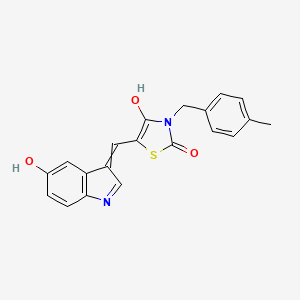
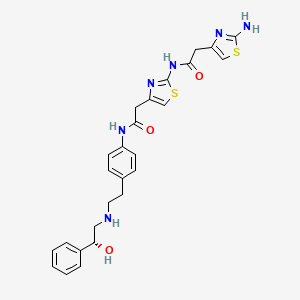

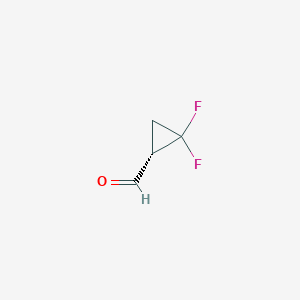
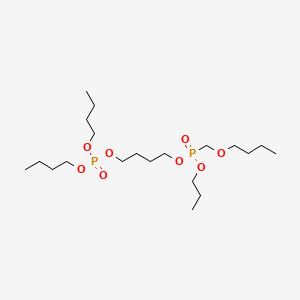
![4-(2-Chloroimidazo[1,2-b]pyridazin-6-yl)morpholine](/img/structure/B13862649.png)
